molecular formula C14H15NO2S B5561890 N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide

N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5561890
M. Wt: 261.34 g/mol
InChI Key: ODIVIOPUQSURNG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thiophene ring and a substituted phenyl group. Its molecular structure comprises a 2-ethoxyphenylamine moiety linked via an acetamide bridge to a thiophene-2-yl group.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-13-8-4-3-7-12(13)15-14(16)10-11-6-5-9-18-11/h3-9H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIVIOPUQSURNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330137
Record name N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349432-91-3
Record name N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-ethoxyaniline with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the ortho and para positions relative to the ethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl and thiophene moieties could play a role in binding to the active site of the target protein, influencing its function.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogous compounds include substituents on the phenyl ring, modifications to the thiophene moiety, and the presence of additional heterocycles. Below is a comparative analysis:

Compound Name Phenyl Substituent Thiophene/Other Modifications Key Structural Features Reference
N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide 2-ethoxy Unmodified thiophene-2-yl Ethoxy group at ortho position
N-(4-bromophenyl)-2-(thiophen-2-yl)acetamide 4-bromo Unmodified thiophene-2-yl Electron-withdrawing bromo group
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide None (cyanothiophene) 3-cyano on thiophene Dual thiophene rings, cyano group
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide None Fused cyclohexene-thiophene system Enhanced planarity and lipophilicity
N-(thiophen-2-ylmethyl)acetamide None Thiophene-methyl group Simplified structure, no aryl group

Key Observations :

  • Electronic Effects : The 2-ethoxy group in the title compound introduces steric hindrance and electron-donating properties, contrasting with the electron-withdrawing 4-bromo substituent in its analogue .
  • Thiophene Modifications: The introduction of a cyano group (e.g., in ) enhances dipole interactions and may improve binding to biological targets.

Key Observations :

  • Activation Requirements: Carboxylic acid activation (e.g., via EDCI/HOBt or thionyl chloride) is critical for less nucleophilic amines, such as cyanothiophenamines .

Key Observations :

  • Substituent Impact: Electron-withdrawing groups (e.g., bromo, cyano) correlate with enhanced antimicrobial and anticancer activities .
  • Structural Complexity : Fused heterocycles (e.g., tetrahydrobenzo[b]thiophene) may improve target selectivity but reduce solubility .

Biological Activity

N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy-substituted phenyl group and a thiophene moiety attached to an acetamide functional group. The compound can be represented as follows:

C12H13NO2S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against several pathogenic fungi. The compound is particularly effective against Candida species, which are known for their role in opportunistic infections.

Fungal Strain MIC
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In a series of assays conducted on various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells, this compound exhibited dose-dependent cytotoxicity.

Cell Line IC50 (µM)
MCF-715.4
HCT11612.7

The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, likely through the modulation of key regulatory proteins such as p53 and cyclin-dependent kinases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, including those responsible for DNA replication and repair.
  • Receptor Modulation : It has been suggested that the compound could act on various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may enhance oxidative stress in cancer cells, leading to increased cell death.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that this compound could serve as a lead for developing new antimicrobial agents due to its potent activity against resistant bacteria .

Research on Anticancer Effects

In another investigation focused on anticancer properties, this compound was tested alongside established chemotherapeutics. The findings suggested that it could enhance the efficacy of existing treatments when used in combination therapy .

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